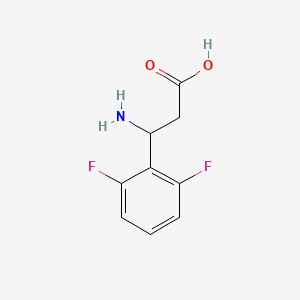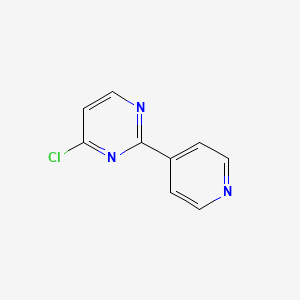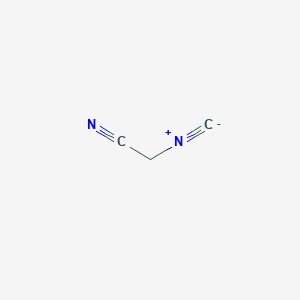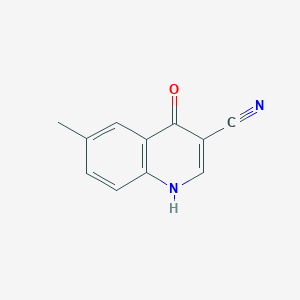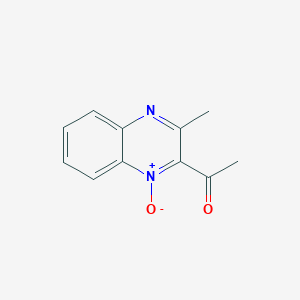
2-Acetyl-3-methylquinoxaline 1-oxide
説明
2-Acetyl-3-methylquinoxaline 1-oxide is a heterocyclic organic compound that belongs to the quinoxaline family . It is also known as 1-(3-Methyl-1-oxidoquinoxalin-1-ium-2-yl)ethanone . It is used in the pharmaceutical industry as an intermediate .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of extensive research . The Wittig reaction of 2-acetyl-3-methylquinoxaline 1,4-dioxide under microwave irradiation yielded a compound with high antioxidant and anti-inflammatory activity .Molecular Structure Analysis
The molecular formula of this compound is C11H10N2O2 . It is a weak base and can form salts with acids . The structure is composed of a benzene ring fused to a pyrazine ring .Chemical Reactions Analysis
Quinoxaline derivatives, including this compound, have high reactivity and tend to undergo various rearrangements . They are known to undergo reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .科学的研究の応用
Antituberculosis Activity
2-Acetyl-3-methylquinoxaline 1-oxide has demonstrated significant potential in the treatment of tuberculosis. Jaso et al. (2003) found that derivatives of this compound exhibit good antitubercular activity with low cytotoxicity, making them promising leads for new antituberculosis drugs (Jaso, Zarranz, Aldana, & Monge, 2003). Additionally, Das et al. (2010) reported that certain derivatives of this compound have significant antitubercular potencies and can affect mitochondrial respiration, which might be a mechanism for their antitubercular properties (Das, Das, Bandy, Gorecki, & Dimmock, 2010).
Synthesis and Chemical Reactions
The synthesis and chemical reactions of this compound have been extensively studied. Niu Feng-xia (2006) described an effective synthetic process for this compound with applications in industrial settings (Niu Feng-xia, 2006). Ahmad et al. (1965) explored the unusual chlorine substitution reactions of related quinoxaline derivatives (Ahmad, Habib, Ziauddin, & Bashir, 1965).
Antimicrobial Activity
This compound and its derivatives have shown antimicrobial properties. Loriga et al. (1990) synthesized derivatives to investigate their anti-microbial activity, finding some compounds effective against Trichomonas vaginalis (Loriga, Nuvole, Paglietti, Fadda, & Zanetti, 1990). Similarly, Dirlam et al. (1983) reported that certain 3-[(alkylthio)methyl]quinoxaline 1-oxide derivatives exhibited good antibacterial activity against pathogens important in veterinary medicine (Dirlam, Presslitz, & Williams, 1983).
Metabolism Studies
The metabolism of related compounds, such as 2-hydroxymethyl-3-methylquinoxaline-di-N-oxide, has been investigated in animals like chickens, rats, and dogs, with the findings potentially relevant for understanding the metabolism of this compound (Figdor & Hobbs, 1980).
作用機序
Target of Action
The primary targets of Ethanone, 1-(3-methyl-1-oxido-2-quinoxalinyl)-, also known as 2-Acetyl-3-methylquinoxaline 1-oxide or 1-(3-methyl-1-oxidoquinoxalin-1-ium-2-yl)ethanone, are currently unknown. This compound is a derivative of quinoxaline, a class of compounds known for their diverse biological activities . .
Mode of Action
It’s possible that it may interact with various biological targets given the diverse biological activities of quinoxaline derivatives
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Quinoxaline derivatives are known to exhibit a variety of biological properties, including antiparasitic activity . .
Pharmacokinetics
The compound has a molecular weight of 202.21 , which could influence its absorption and distribution within the body
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of quinoxaline derivatives , it’s possible that this compound could have multiple effects at the molecular and cellular level
特性
IUPAC Name |
1-(3-methyl-1-oxidoquinoxalin-1-ium-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-11(8(2)14)13(15)10-6-4-3-5-9(10)12-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIDSNIUFJODMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2[N+](=C1C(=O)C)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50504987 | |
| Record name | 1-(3-Methyl-1-oxo-1lambda~5~-quinoxalin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61522-57-4 | |
| Record name | 1-(3-Methyl-1-oxo-1lambda~5~-quinoxalin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


